
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a hydroxypropan-2-yl group. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using chiral auxiliaries or catalysts. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
化学反応の分析
Types of Reactions
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce functional groups like halides or amines.
科学的研究の応用
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
作用機序
The mechanism by which (S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- ®-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid
- 1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid
- 1-(2-Hydroxypropan-2-yl)pyrrolidine-3-carboxylic acid
Uniqueness
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions. This makes it distinct from its enantiomers and other similar compounds, providing unique advantages in various applications.
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
(2S)-1-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2,12)9-5-3-4-6(9)7(10)11/h6,12H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 |
InChIキー |
NWALICKSIGQJKZ-LURJTMIESA-N |
異性体SMILES |
CC(C)(N1CCC[C@H]1C(=O)O)O |
正規SMILES |
CC(C)(N1CCCC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



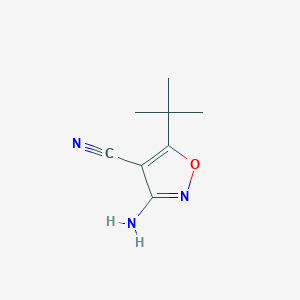
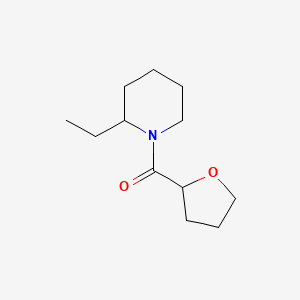

![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
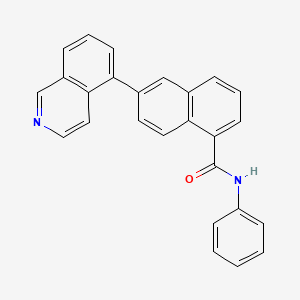

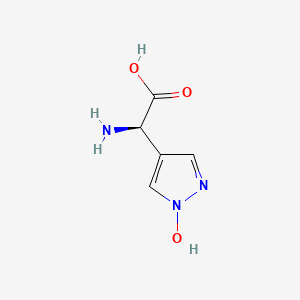
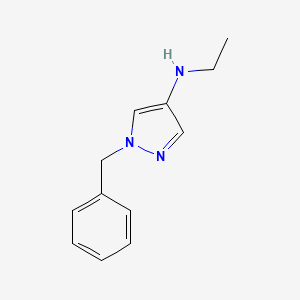
![Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)

![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207132.png)
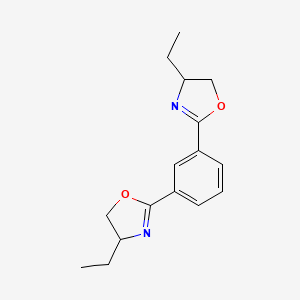
![copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)
